molecular formula C13H14BF2NO2 B2448800 4,5-Difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile CAS No. 2216724-52-4

4,5-Difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No.: B2448800
CAS No.: 2216724-52-4
M. Wt: 265.07
InChI Key: SHQMHKCJMARHJQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there is no direct information on the synthesis of “4,5-Difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile”, similar compounds have been synthesized. For example, “2,5-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” and “tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate” have been synthesized . The synthesis of these compounds might provide some insights into the possible synthesis methods for the compound .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure Studies : This chemical compound is involved in the synthesis of various molecules. Studies such as those by Wu et al. (2021) and Huang et al. (2021) focus on synthesizing related compounds and characterizing their structures using techniques like X-ray diffraction and spectroscopy (Wu et al., 2021); (Huang et al., 2021).

  • Density Functional Theory (DFT) Studies : Papers by Takagi and Yamakawa (2013) and Liao et al. (2022) utilize DFT calculations to study the molecular structures of related compounds, providing insights into their electronic and vibrational properties (Takagi & Yamakawa, 2013); (Liao et al., 2022).

Molecular and Conformational Analysis

  • Molecular Structure Analysis : The molecular structures of compounds involving this chemical are studied in depth, as seen in the work of Sopková-de Oliveira Santos et al. (2003), who analyze the orientation and bond angles, providing insights into molecular conformations (Sopková-de Oliveira Santos et al., 2003).

  • Conformational Stability Analysis : Ramachandran and Gagare (2010) discuss the stability and conformational aspects of similar compounds, offering valuable information on the physical and chemical properties of these molecules (Ramachandran & Gagare, 2010).

Applications in Fluorescence and Detection

  • Fluorescence Probes Development : Compounds like this one are used in developing fluorescence probes for detecting specific substances like hydrogen peroxide, as explored by Lampard et al. (2018). This research underlines the potential of such compounds in analytical chemistry and biosensing applications (Lampard et al., 2018).

Research on Organic Intermediates

  • Organic Intermediates and Molecular Reactivity : Papers like the one by Ye et al. (2021) and Yang et al. (2021) focus on the synthesis of organic intermediates containing this compound, analyzing their reactivity and stability. This research is significant for developing new organic reactions and materials (Ye et al., 2021); (Yang et al., 2021).

Properties

IUPAC Name

4,5-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BF2NO2/c1-12(2)13(3,4)19-14(18-12)9-6-11(16)10(15)5-8(9)7-17/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQMHKCJMARHJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C#N)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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